![molecular formula C9H13N5 B1415005 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152502-18-5](/img/structure/B1415005.png)
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
説明
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The pyrazole ring is a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . The molecular weight of 1-methyl-1H-pyrazole, a related compound, is 82.1038 .Chemical Reactions Analysis
Pyrazoles react with various reagents in chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary depending on its specific structure. For example, pyrazole itself has a melting point of 66 to 70 °C and a boiling point of 186 to 188 °C .科学的研究の応用
Antitumor, Antifungal, and Antibacterial Activities
4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine and its derivatives have been studied for their potential antitumor, antifungal, and antibacterial properties. One study explored the synthesis of pyrazole derivatives and their biological activities against breast cancer and microbes, indicating the potential of these compounds in pharmaceutical applications (Titi et al., 2020).
Structural Analysis and Molecular Interactions
Research into the molecular structures of related compounds has provided insights into their potential applications. Studies using X-ray crystallography and other techniques have analyzed the structures and molecular interactions of these compounds, which is crucial for understanding their reactivity and potential uses in various fields (Portilla et al., 2007).
Corrosion Inhibition
Compounds similar to this compound have been studied for their inhibitive action towards corrosion of metals in acidic media. These studies reveal the potential application of such compounds in protecting metals from corrosion, a significant issue in various industrial applications (Chetouani et al., 2005).
Cytotoxic Activity
Research into bipyrazolic compounds, which are structurally related to the compound , has explored their cytotoxic properties against tumor cell lines. This suggests the potential use of these compounds in developing treatments for various types of cancer (Kodadi et al., 2007).
Antibacterial Activity
Studies have also been conducted on pyrazole Schiff bases, which are structurally related, to assess their antibacterial activity. These compounds showed potential as antibacterial agents, indicating the broader scope of pyrazole derivatives in antimicrobial research (Feng et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
4-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-3-12-14(9(7)10)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWFKVBDKQHKOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CN(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



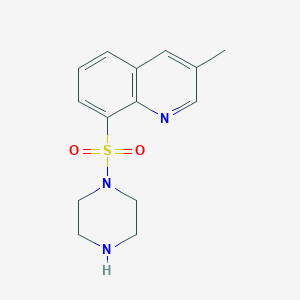
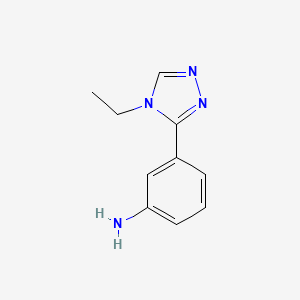
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)


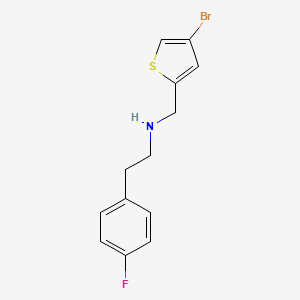
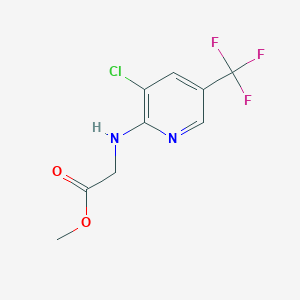

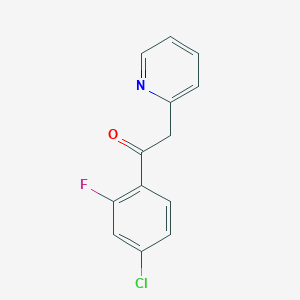

![6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B1414939.png)
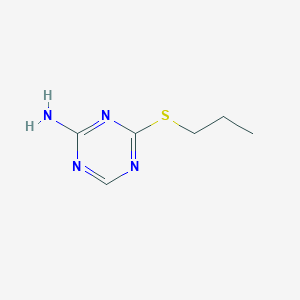
![3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1414943.png)
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)